Ethyl 2-((4-aminocyclohexyl)oxy)acetate
CAS No.:
Cat. No.: VC20409900
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO3 |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | ethyl 2-(4-aminocyclohexyl)oxyacetate |
| Standard InChI | InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3 |
| Standard InChI Key | IBJZUKXDTXCXTM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1CCC(CC1)N |
Introduction
Chemical Structure and Key Properties
Ethyl 2-((4-aminocyclohexyl)oxy)acetate consists of three functional groups:
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Ethyl ester: Provides solubility and reactivity for further derivatization.
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Ether linkage: Connects the cyclohexylamine group to the acetate moiety.
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4-Aminocyclohexyl group: A bicyclic amine with potential for hydrogen bonding and bioactivity.
The compound’s structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography in related studies . Its SMILES notation is CCOC(=O)COc1CCC(CC1)N, and the InChIKey is IBJZUKXDTXCXTM-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| CAS Number | Not explicitly listed |
| IUPAC Name | Ethyl 2-((4-aminocyclohexyl)oxy)acetate |
| Hydrochloride Salt CAS | 113785-82-3 (Parchem) |
Synthesis and Preparation
The synthesis of ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves alkylation of 4-aminocyclohexanol with ethyl chloroacetate under basic conditions. Key steps include:
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Etherification: Reaction of 4-aminocyclohexanol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the ether linkage .
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Purification: Filtration and solvent extraction to isolate the product.
A related method for the hydrochloride salt involves acidification with HCl, leading to improved stability and solubility . Industrial processes may optimize reaction conditions (e.g., temperature, catalysts) to enhance yield and purity .
Applications in Pharmaceutical Synthesis
Ethyl 2-((4-aminocyclohexyl)oxy)acetate serves as a key intermediate in drug discovery, particularly for:
Dopamine Receptor Ligands
The compound’s cyclohexylamine group facilitates interactions with dopamine receptors, influencing intracellular cyclic adenosine monophosphate (cAMP) levels. This property is critical in developing treatments for neuropsychiatric disorders (e.g., schizophrenia, Parkinson’s disease) .
| Hazard | Risk Level | Precautionary Measures |
|---|---|---|
| Acute toxicity (oral) | Category 4 | Avoid ingestion; use gloves |
| Skin irritation | Category 2 | Wear protective clothing |
| Eye irritation | Category 2 | Use goggles; flush with water |
| Respiratory irritation | Category 3 | Use N95 mask in poorly ventilated areas |
The hydrochloride salt exhibits similar risks but improved stability . Storage recommendations include 2–8°C under inert gas to prevent degradation .
Related Compounds and Derivatives
Structural Analogs
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| Ethyl 2-(4-aminocyclohexyl)acetate | C₁₀H₁₉NO₂ | Lacks ether linkage; direct C–N bond |
| Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | C₁₀H₂₀ClNO₂ | Trans configuration; HCl salt |
| Ethyl 2-(4-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | Ketone group replaces amine |
Functional Derivatives
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